3-(2-{3-[4-(4-Cyclohexyl-butylcarbamoyl)-oxazol-2-yl]-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl}-phenyl)-propionic acid
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Overview
Description
SQ-33961 is a small molecule drug initially developed by Bristol Myers Squibb CompanyThis compound has been studied for its potential therapeutic applications in cardiovascular diseases and thrombosis .
Preparation Methods
The synthesis of SQ-33961 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds typically involve multi-step organic synthesis, including reactions such as alkylation, acylation, and cyclization under controlled conditions .
Chemical Reactions Analysis
SQ-33961 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Chemistry: It serves as a model compound for studying thromboxane receptor antagonists and their chemical properties.
Biology: It is used in research to understand the role of thromboxane A2 in biological processes, such as platelet aggregation and inflammation.
Medicine: It has been investigated for its potential therapeutic applications in treating cardiovascular diseases and preventing thrombosis.
Industry: It may have applications in the development of new drugs and therapeutic agents.
Mechanism of Action
SQ-33961 exerts its effects by binding to and inhibiting the thromboxane A2 receptor. This inhibition prevents thromboxane A2 from exerting its effects on platelet aggregation and vasoconstriction, thereby reducing the risk of thrombosis and other cardiovascular events. The molecular targets involved include the thromboxane A2 receptor and associated signaling pathways .
Comparison with Similar Compounds
SQ-33961 is unique among thromboxane receptor antagonists due to its specific binding affinity and long-acting effects. Similar compounds include:
BM 13,505: Another thromboxane receptor antagonist with similar gastroprotective effects.
Properties
Molecular Formula |
C30H40N2O5 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
3-[2-[[3-[4-(4-cyclohexylbutylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C30H40N2O5/c33-27(34)16-13-21-11-4-5-12-22(21)18-23-25-14-15-26(37-25)28(23)30-32-24(19-36-30)29(35)31-17-7-6-10-20-8-2-1-3-9-20/h4-5,11-12,19-20,23,25-26,28H,1-3,6-10,13-18H2,(H,31,35)(H,33,34) |
InChI Key |
MWTFNTGEEFCRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCNC(=O)C2=COC(=N2)C3C4CCC(C3CC5=CC=CC=C5CCC(=O)O)O4 |
Origin of Product |
United States |
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